5-Ethyl-4-(4-methoxy-phenyl)-thiazol-2-ylamine
5-Ethyl-4-(4-methoxy-phenyl)-thiazol-2-ylamine
Core binding factors (CBFs) are heterodimeric transcription factors consisting of a DNA-binding CBFα component (a RUNX protein) and an enhancer of binding, CBFβ.1 CBF dimers have central roles in hematopoiesis and, when dysfunctional, in leukemias. CBFβ inhibitor is a small molecule that binds to CBFβ and inhibits its association with Runx1 (IC50 = 3.2 µM). It blocks CBFβ-Runx1 interactions in ME-1 cells, acute myeloid leukemia cells harboring dysfunctional CBF, reducing proliferation without toxicity.
CBFβ Inhibitor is a cell-permeable inhibitor of CBFbeta,. It acts by binding to core binding factor beta.
CBFβ Inhibitor is a cell-permeable inhibitor of CBFbeta,. It acts by binding to core binding factor beta.
Brand Name:
Vulcanchem
CAS No.:
493028-20-9
VCID:
VC0522864
InChI:
InChI=1S/C12H14N2OS/c1-3-10-11(14-12(13)16-10)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3,(H2,13,14)
SMILES:
CCC1=C(N=C(S1)N)C2=CC=C(C=C2)OC
Molecular Formula:
C12H14N2OS
Molecular Weight:
234.32 g/mol
5-Ethyl-4-(4-methoxy-phenyl)-thiazol-2-ylamine
CAS No.: 493028-20-9
Cat. No.: VC0522864
Molecular Formula: C12H14N2OS
Molecular Weight: 234.32 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Core binding factors (CBFs) are heterodimeric transcription factors consisting of a DNA-binding CBFα component (a RUNX protein) and an enhancer of binding, CBFβ.1 CBF dimers have central roles in hematopoiesis and, when dysfunctional, in leukemias. CBFβ inhibitor is a small molecule that binds to CBFβ and inhibits its association with Runx1 (IC50 = 3.2 µM). It blocks CBFβ-Runx1 interactions in ME-1 cells, acute myeloid leukemia cells harboring dysfunctional CBF, reducing proliferation without toxicity. CBFβ Inhibitor is a cell-permeable inhibitor of CBFbeta,. It acts by binding to core binding factor beta. |
|---|---|
| CAS No. | 493028-20-9 |
| Molecular Formula | C12H14N2OS |
| Molecular Weight | 234.32 g/mol |
| IUPAC Name | 5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C12H14N2OS/c1-3-10-11(14-12(13)16-10)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3,(H2,13,14) |
| Standard InChI Key | QHRCVGXBBIRPTE-UHFFFAOYSA-N |
| SMILES | CCC1=C(N=C(S1)N)C2=CC=C(C=C2)OC |
| Canonical SMILES | CCC1=C(N=C(S1)N)C2=CC=C(C=C2)OC |
| Appearance | Solid powder |
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